

# Thermochemical Profile of 1-Butyne: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1-Butyne**

Cat. No.: **B089482**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical data for **1-Butyne** ( $C_4H_6$ ). The information presented herein is compiled from critically evaluated experimental data, with a focus on providing detailed methodologies and clearly structured data for ease of comparison and application in research and development.

## Core Thermochemical Data

The key thermochemical properties of **1-Butyne** in the gas phase are summarized below. These values are essential for understanding its stability, reactivity, and energy content, which are critical parameters in chemical synthesis and process design.

## Table 1: Standard Molar Enthalpy of Formation and Combustion of 1-Butyne (Gas Phase)

| Thermochemical Property                                      | Value (kJ/mol) | Method                 | Reference                         |
|--------------------------------------------------------------|----------------|------------------------|-----------------------------------|
| Standard Molar Enthalpy of Formation ( $\Delta_f H^\circ$ )  | 165.2 ± 0.84   | Combustion Calorimetry | Prosen, Maron, et al., 1951[1][2] |
| Standard Molar Enthalpy of Combustion ( $\Delta_c H^\circ$ ) | -2597.5 ± 0.8  | Combustion Calorimetry | Prosen, Maron, et al., 1951[1][2] |

**Table 2: Standard Molar Entropy and Heat Capacity of 1-Butyne (Gas Phase) at 298.15 K**

| Thermochemical Property                | Value (J/mol·K) | Method                                     | Reference                           |
|----------------------------------------|-----------------|--------------------------------------------|-------------------------------------|
| Standard Molar Entropy ( $S^\circ$ )   | 290.99          | Adiabatic Calorimetry & Spectroscopic Data | Aston, Mastrangelo, et al., 1950[3] |
| Standard Molar Heat Capacity ( $C_p$ ) | 81.82           | Adiabatic Calorimetry                      | Aston, Mastrangelo, et al., 1950    |

**Table 3: Temperature Dependence of the Molar Heat Capacity ( $C_p$ ) of 1-Butyne (Gas Phase) at Constant Pressure**

The molar heat capacity of **1-Butyne** varies with temperature, a crucial consideration for thermodynamic calculations over a range of conditions.

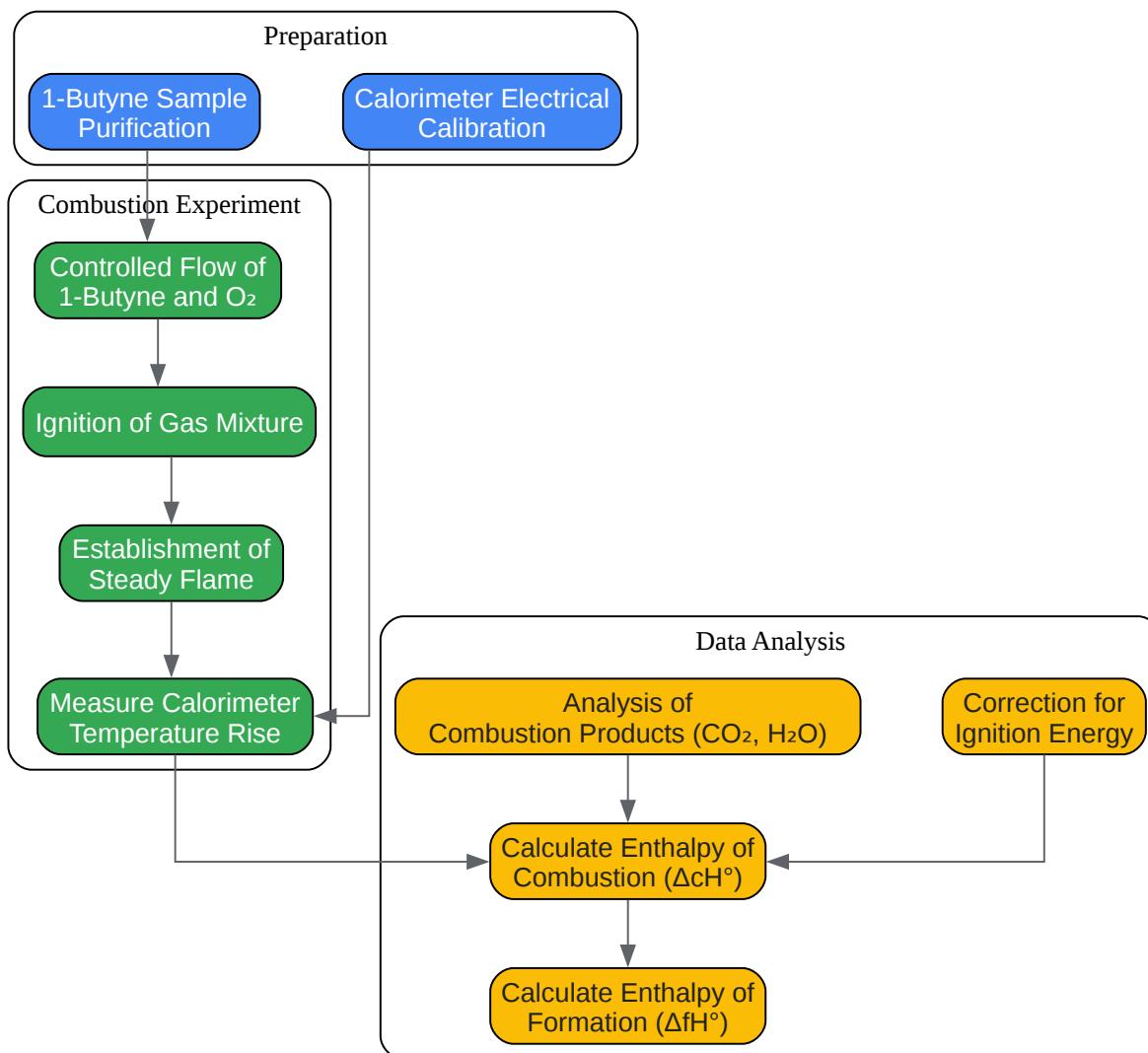
| Temperature (K) | Molar Heat Capacity (Cp)<br>(J/mol·K) | Reference                            |
|-----------------|---------------------------------------|--------------------------------------|
| 50              | 34.92                                 | Thermodynamics Research Center, 1997 |
| 100             | 43.77                                 | Thermodynamics Research Center, 1997 |
| 150             | 52.95                                 | Thermodynamics Research Center, 1997 |
| 200             | 62.46                                 | Thermodynamics Research Center, 1997 |
| 273.15          | 76.90                                 | Thermodynamics Research Center, 1997 |
| 298.15          | 81.82                                 | Thermodynamics Research Center, 1997 |
| 300             | 82.18                                 | Thermodynamics Research Center, 1997 |
| 400             | 100.68                                | Thermodynamics Research Center, 1997 |
| 500             | 116.59                                | Thermodynamics Research Center, 1997 |
| 600             | 130.02                                | Thermodynamics Research Center, 1997 |
| 700             | 141.49                                | Thermodynamics Research Center, 1997 |
| 800             | 151.41                                | Thermodynamics Research Center, 1997 |
| 900             | 160.04                                | Thermodynamics Research Center, 1997 |

|      |        |                                      |
|------|--------|--------------------------------------|
| 1000 | 167.57 | Thermodynamics Research Center, 1997 |
| 1100 | 174.14 | Thermodynamics Research Center, 1997 |
| 1200 | 179.87 | Thermodynamics Research Center, 1997 |
| 1300 | 184.9  | Thermodynamics Research Center, 1997 |
| 1400 | 189.2  | Thermodynamics Research Center, 1997 |
| 1500 | 193.0  | Thermodynamics Research Center, 1997 |

## Experimental Protocols

The thermochemical data presented in this guide are derived from precise calorimetric measurements. The following sections detail the methodologies employed in the key cited experiments.

### Determination of the Heat of Combustion by Flame Calorimetry


The standard enthalpy of formation of **1-Butyne** was determined from its heat of combustion, as measured by Prosen, Maron, and Rossini in 1951.[\[1\]](#)[\[2\]](#) They utilized a flame calorimeter with the gaseous hydrocarbon burned at constant pressure in a glass reaction vessel.

The experimental procedure involved the following key steps:

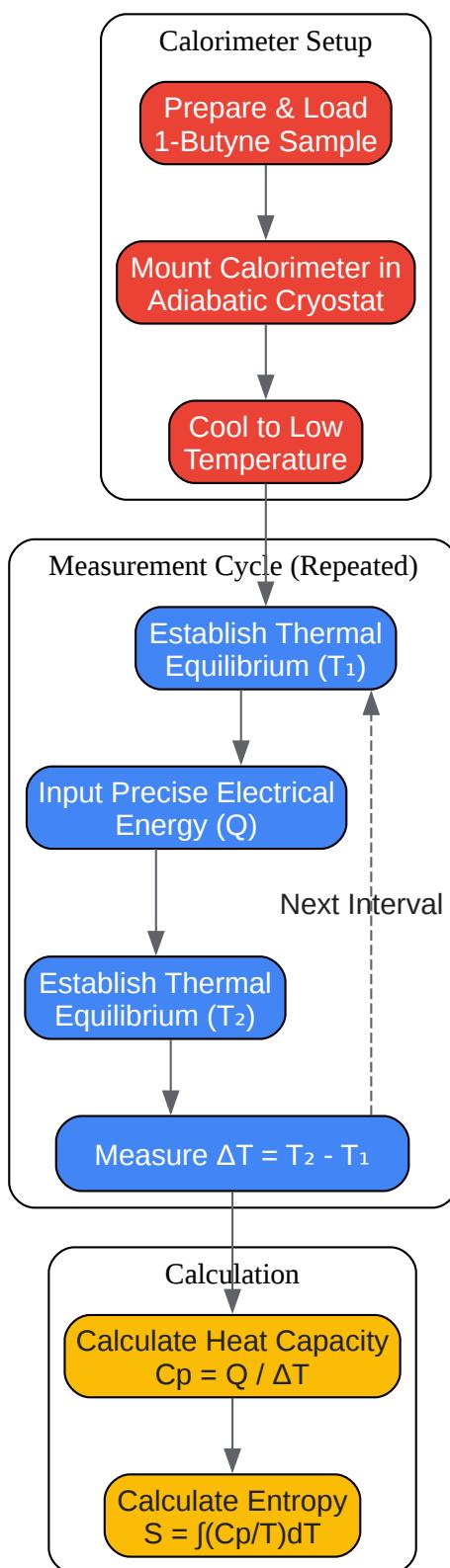
- Sample Purification: The **1-Butyne** sample was purified to a high degree to ensure the accuracy of the combustion data.
- Calorimeter Calibration: The calorimeter system was calibrated using electrical energy to precisely determine its heat capacity.

- Combustion Process: A controlled flow of gaseous **1-Butyne** and oxygen was introduced into the reaction vessel, where it was ignited to produce a steady flame. The combustion was carried out under conditions that ensured complete conversion to carbon dioxide and water.
- Temperature Measurement: The temperature rise of the calorimeter system was measured with high precision during the combustion process.
- Correction for Ignition Energy: The energy introduced to ignite the flame was measured in separate experiments and subtracted from the total energy released during combustion.
- Analysis of Products: The products of combustion were analyzed to confirm complete combustion and the absence of side products like carbon monoxide.[\[1\]](#)

The enthalpy of formation was then calculated from the experimentally determined enthalpy of combustion using Hess's law and the known standard enthalpies of formation of carbon dioxide and water.

[Click to download full resolution via product page](#)

Workflow for Determining the Heat of Combustion of **1-Butyne**.


## Determination of Heat Capacity by Adiabatic Calorimetry

The heat capacity of **1-Butyne** was measured by Aston, Mastrangelo, and Moessen in 1950 using a low-temperature adiabatic calorimeter. This technique allows for the precise measurement of the heat required to raise the temperature of a substance by a specific amount while minimizing heat exchange with the surroundings.

The general experimental protocol for adiabatic calorimetry is as follows:

- Sample Preparation: A known mass of purified **1-Butyne** is condensed into a calorimeter vessel.
- Calorimeter Setup: The calorimeter vessel is placed within an adiabatic shield in a high-vacuum cryostat. The temperature of the shield is controlled to match the temperature of the calorimeter vessel, thereby preventing heat loss.
- Cooling: The sample and calorimeter are cooled to a low starting temperature, often near liquid hydrogen or liquid helium temperatures.
- Heating Intervals: A precisely measured amount of electrical energy is supplied to a heater within the calorimeter vessel, causing a small, incremental increase in temperature.
- Temperature Measurement: The temperature of the calorimeter is measured with high accuracy before and after each heating interval, once thermal equilibrium is reached.
- Data Calculation: The heat capacity is calculated from the measured energy input and the corresponding temperature rise. This process is repeated over the desired temperature range.

The standard entropy is then calculated from the heat capacity data using the third law of thermodynamics, integrating  $C_p/T$  from 0 K to the desired temperature.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Thermochemical Profile of 1-Butyne: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b089482#thermochemical-data-of-1-butyne\]](https://www.benchchem.com/product/b089482#thermochemical-data-of-1-butyne)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)